molecular formula C14H11NS B107399 2-(4-Methylphenyl)-1,3-benzothiazole CAS No. 16112-21-3

2-(4-Methylphenyl)-1,3-benzothiazole

Cat. No. B107399
CAS RN: 16112-21-3
M. Wt: 225.31 g/mol
InChI Key: JVPGYYNQTPWXGE-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-1,3-benzothiazole is a derivative of the benzothiazole family, which has been extensively studied for its antitumor properties. The core structure consists of a benzene ring fused to a thiazole, a five-membered ring containing both sulfur and nitrogen. Substitution at the 4-position of the phenyl ring with a methyl group or other substituents has been shown to significantly affect the biological activity of these compounds, particularly against various cancer cell lines .

Synthesis Analysis

The synthesis of 2-(4-aminophenyl)benzothiazoles and their derivatives typically involves high-yielding routes, such as the Jacobsen cyclization or modifications thereof. For instance, fluorinated derivatives have been synthesized, which exhibit potent cytotoxicity in vitro against certain human breast cancer cell lines . The synthesis of these compounds has been optimized to produce pure samples necessary for biological testing and pharmaceutical development .

Molecular Structure Analysis

The molecular structure of 2-(4-aminophenyl)benzothiazoles is characterized by the presence of an amino group at the para position of the phenyl ring, which is crucial for the antitumor activity. Substitutions adjacent to this amino group, such as halogen atoms or methyl groups, have been found to enhance the potency of these compounds in sensitive breast cancer lines . The structure-activity relationship studies have revealed that the nature of the substituent at the 3'-position of the phenyl ring plays a significant role in the antitumor activity .

Chemical Reactions Analysis

The antitumor activity of 2-(4-aminophenyl)benzothiazoles is believed to be related to their ability to undergo metabolic transformations, such as N-acetylation and oxidation. These metabolic processes are critical for the compounds' selective toxicity towards cancer cells . The formation of DNA adducts in sensitive tumor cells has been observed both in vitro and in vivo, suggesting a mechanism of action involving covalent binding to DNA .

Physical and Chemical Properties Analysis

2-(4-Aminophenyl)benzothiazoles and their derivatives exhibit selective profiles of in vitro antitumor activity, with nanomolar IC50 values against certain cancer cell lines. Their physical properties, such as solubility and stability, have been optimized through the development of prodrugs, which are water-soluble and exhibit good stability at ambient temperature . These prodrugs degrade to the active free base in vivo, ensuring the delivery of the antitumor agent to the target cells .

Scientific Research Applications

Antitumor Properties

2-(4-Methylphenyl)-1,3-benzothiazole and its derivatives have been extensively studied for their potent antitumor properties. These compounds demonstrate selective and significant antitumor activity, particularly against breast and ovarian cancer cell lines. Key insights include:

  • Selective Antitumor Activity : Certain derivatives, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, have shown highly selective and potent antitumor properties both in vitro and in vivo. These compounds induce and are transformed by cytochrome P450 1A1 into active metabolites, playing a crucial role in their antitumor activity (Bradshaw et al., 2002).
  • DNA Adduct Formation : In sensitive tumor cells, such compounds generate DNA adducts, contributing to their antitumor mechanism. This is observed at concentrations that affect cell viability in cancer cell lines like MCF-7 and IGROV-1 (Leong et al., 2003).

Mechanism of Action and Metabolism

The mechanism of action and metabolism of these compounds are critical to their efficacy as antitumor agents.

  • Metabolic Formation and Biological Properties : The metabolic formation and biological properties of these compounds are key to their antitumor effects. For example, 2-(4-amino-3-methylphenyl)benzothiazole shows selective growth inhibitory properties against human cancer cell lines, influenced by its metabolism in sensitive cells (Kashiyama et al., 1999).
  • Arylhydrocarbon Receptor (AhR) Binding and Translocation : The antitumor properties of these benzothiazoles involve the AhR pathway. This includes selective uptake into sensitive cells, followed by AhR binding and translocation into the nucleus, and induction of cytochrome P450 isoform (CYP) 1A1 (Bradshaw & Westwell, 2004).

Pharmaceutical Development

The development of these compounds into clinical candidates has been a significant area of research.

  • Development as a Clinical Candidate : The journey from the discovery of 2-(4-amino-3-methylphenyl)benzothiazole to its development into a clinical candidate, Phortress, highlights the progression from preclinical to clinical evaluation. This development has been pivotal in understanding the compound's mechanism of action, which has guided its synthesis and pharmacokinetics for clinical use (Bradshaw & Westwell, 2004).

Safety And Hazards

This would involve a discussion of any safety concerns associated with the compound, including its toxicity and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new reactions that the compound could be used in, or new applications for the compound in areas like medicine or materials science.


I hope this general information is helpful. If you have a specific question about “2-(4-Methylphenyl)-1,3-benzothiazole” or another compound, feel free to ask!


properties

IUPAC Name

2-(4-methylphenyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NS/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPGYYNQTPWXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358848
Record name 2-(4-Methylphenyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)-1,3-benzothiazole

CAS RN

16112-21-3
Record name 2-(4-Methylphenyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

125 g (1 mol) of o-aminothiophenol, 136 g (1 mol) of p-toluic acid and 600 g of polyphosphoric acid were admixed and stirred into nitrogen gas at 170°-200° C. for 4 hours. After the reaction mixture was cooled to 100° C., it was poured in 5 l of water. The mixture was adjusted to pH 5 with NaOH and the resulting crystals were filtered off, whereupon 220 g of 4-(benzothiazol-2-yl) toluene was obtained as crude crystals. Recrystallization from n-hexane gave 172 g of pure product as colorless prisms melting at 84°-85° C.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
136 g
Type
reactant
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
600 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
HA Bhuva, SG Kini - Journal of Molecular Graphics and Modelling, 2010 - Elsevier
Protein tyrosine kinases occupy a central position in the control of cellular proliferation and its inactivation might lead to the discovery of a new generation anticancer compounds. …
Number of citations: 105 www.sciencedirect.com
KM Khan, F Rahim, SA Halim, M Taha, M Khan… - Bioorganic & medicinal …, 2011 - Elsevier
Benzothiazole derivatives 1–26 have been synthesized and their in vitro β-glucuronidase potential has been evaluated. Compounds 4 (IC 50 = 8.9 ± 0.25 μM), 5 (IC 50 = 36.1 ± 1.80 μM)…
Number of citations: 108 www.sciencedirect.com
PE More, NB Bankar, SG Gaikwad, NS Shinde… - Russian Journal of …, 2023 - Springer
A series of 2-substituted benzimidazole and benzothiazole derivatives were synthesized by condensation of aldehydes with o-phenylenediamine and 2-aminobenzenethiol, respectively…
Number of citations: 0 link.springer.com
R Gawade, P Kulkarni - Journal of the Serbian Chemical Society, 2023 - shd-pub.org.rs
Herein, we have reported the facile synthesis of various benzimidazole/benzothiazole by using DBU–iodine–iodide as a green and simple catalyst. The R3NHI3 complexes have been …
Number of citations: 3 shd-pub.org.rs
H Sharghi, M Aberi, MM Doroodmand - Journal of the Iranian Chemical …, 2012 - Springer
The efficient synthesis of 2-arylbenzimidazole, 2-arylbenzothiazole and 2-arylbenzoxazole derivatives is described by condensation of aryl aldehydes and o-phenylenediamines, 2-…
Number of citations: 43 link.springer.com
M Kale, G Sonwane, R Nawale… - Current Computer-Aided …, 2018 - ingentaconnect.com
There has been a rapid surge in the research and exchange of ideas in various areas of chemistry such as organic, pharmaceutical, analytical, and medicinal chemistry. It is well …
Number of citations: 1 www.ingentaconnect.com
KB Digambar, R Varala, SG Patil - 2022 - acgpubs.org
6 Figure S2: 1H NMR Spectrum of compound 3a 6 Figure S3: 13C NMR Spectrum of compound 3a 7 Figure S4: IR Spectrum of compound 3b 7 Figure S5: 1H NMR Spectrum of …
Number of citations: 3 www.acgpubs.org
X Yang, J Liang - ChemPlusChem, 2011 - cccc.uochb.cas.cz
CONCLUSION In summary, this paper describes a simple, convenient and efficient method for the synthesis of 2-arylbenzothiazoles using DBH as a catalyst at room temperature. The …
Number of citations: 2 cccc.uochb.cas.cz
VB Helavi - academia.edu
A series of 2-aryl benzothiazole derivatives were synthesized by the condensation reaction of 2-aminothiophenol and aryl aldehyde in presence of catalytic amount of citric acid under …
Number of citations: 2 www.academia.edu
DS Bose, M Idrees, IK Todewale, NM Jakka… - European journal of …, 2012 - Elsevier
Privileged structures like Benzothiazole and Pyrrolobenzodiazepine offer wonderful opportunity to explore in anti-cancer drug discovery as a mean to counter drug-resistance problem. …
Number of citations: 43 www.sciencedirect.com

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